A Senior Application Scientist's Technical Guide to tert-Butyl (6-iodopyridin-2-yl)carbamate
A Senior Application Scientist's Technical Guide to tert-Butyl (6-iodopyridin-2-yl)carbamate
Abstract
This technical guide provides an in-depth overview of tert-butyl (6-iodopyridin-2-yl)carbamate, a critical building block in modern medicinal chemistry and organic synthesis. The document details its chemical identity, physicochemical properties, a validated synthesis protocol with mechanistic insights, and its primary application in palladium-catalyzed cross-coupling reactions. Authored for researchers, chemists, and drug development professionals, this guide emphasizes the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative references to ensure scientific integrity and practical utility.
Introduction and Strategic Importance
tert-Butyl (6-iodopyridin-2-yl)carbamate is a bifunctional halogenated pyridine derivative of significant strategic importance in pharmaceutical research and development. Its structure incorporates three key features that make it a versatile synthetic intermediate:
-
A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the 2-amino functionality of the pyridine ring. This group is stable under a wide range of reaction conditions, particularly the basic and organometallic conditions typical of cross-coupling reactions, yet it can be readily removed under acidic conditions to reveal the free amine for subsequent functionalization.
-
An Iodo-Substituent: The iodine atom at the 6-position is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. Compared to its bromo- and chloro-analogs, the carbon-iodine bond is weaker, facilitating a faster rate of oxidative addition to the palladium(0) catalyst, which is often the rate-limiting step in catalytic cycles like the Suzuki-Miyaura coupling.[1][2]
-
A Pyridine Core: The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.
The combination of these features allows for the sequential and regioselective elaboration of the pyridine core. Typically, the iodo-group is leveraged first in a C-C or C-N bond-forming reaction, followed by deprotection of the amine and subsequent derivatization. This strategic sequence is fundamental to the synthesis of complex molecular architectures, including kinase inhibitors, receptor antagonists, and other biologically active compounds.
Compound Identification and Physicochemical Properties
Accurate identification is paramount for regulatory compliance, safety, and experimental reproducibility. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source |
| Chemical Name | tert-butyl (6-iodopyridin-2-yl)carbamate | PubChem |
| CAS Number | 24229165 | [3] |
| Molecular Formula | C₁₀H₁₃IN₂O₂ | [3] |
| Molecular Weight | 320.13 g/mol | PubChem |
| Appearance | White to off-white solid | --- |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C. Keep in a dry, sealed place. | [4] |
Synthesis Methodology: N-Boc Protection of 2-Amino-6-iodopyridine
The most common and efficient synthesis of the title compound involves the direct N-protection of commercially available 2-amino-6-iodopyridine. This protocol is designed to be high-yielding and scalable.
Mechanistic Rationale
The reaction proceeds via a nucleophilic attack of the exocyclic amino group of 2-amino-6-iodopyridine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The pyridine nitrogen is significantly less nucleophilic due to the delocalization of its lone pair within the aromatic system and is thus less reactive. A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is used to scavenge the acidic proton generated during the reaction, driving the equilibrium towards the product. A catalytic amount of 4-dimethylaminopyridine (DMAP) is often employed to accelerate the reaction. DMAP acts as a hyper-nucleophilic acylation catalyst, reacting with Boc₂O to form a highly reactive tert-butoxycarbonylpyridinium intermediate, which is then more rapidly attacked by the aminopyridine.
Visualized Synthesis Workflow
Caption: Workflow for the Boc-protection of 2-amino-6-iodopyridine.
Detailed Experimental Protocol
Materials:
-
2-Amino-6-iodopyridine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent: Hexanes/Ethyl Acetate gradient
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 2-amino-6-iodopyridine.
-
Dissolve the starting material in anhydrous dichloromethane (approx. 10 mL per gram of starting material).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add triethylamine, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate in a small amount of DCM.
-
Causality Insight: Slow addition at 0 °C is crucial to control the exotherm of the reaction and prevent potential side reactions.
-
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).
-
Self-Validation: The bicarb wash removes excess acid and unreacted Boc₂O byproducts. The brine wash removes residual water from the organic layer.
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to afford tert-butyl (6-iodopyridin-2-yl)carbamate as a white solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS to confirm identity and purity.
Core Application: Suzuki-Miyaura Cross-Coupling
A primary application of this reagent is its use as a coupling partner in Suzuki-Miyaura cross-coupling reactions.[1] This palladium-catalyzed reaction forms a new carbon-carbon bond between the iodopyridine and an organoboron species (e.g., a boronic acid or ester), a cornerstone transformation in modern drug discovery.[5][6]
Catalytic Cycle and Key Components
The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid and facilitate the transmetalation step. The choice of ligand on the palladium catalyst is critical for reaction efficiency.[2]
Visualized Suzuki-Miyaura Workflow
Caption: Key components and process for a Suzuki-Miyaura coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
tert-Butyl (6-iodopyridin-2-yl)carbamate (1.0 eq)
-
Aryl- or heteroaryl-boronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water, DME)
Procedure:
-
In a reaction vessel suitable for heating under inert atmosphere (e.g., a Schlenk flask or microwave vial), combine tert-butyl (6-iodopyridin-2-yl)carbamate, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Causality Insight: This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Add the degassed solvent system via syringe. The use of an aqueous co-solvent is common and often accelerates the reaction.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for 2-24 hours.
-
Monitor the reaction by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography or recrystallization to obtain the desired coupled product.
Safety and Handling
tert-Butyl (6-iodopyridin-2-yl)carbamate should be handled in accordance with standard laboratory safety procedures.[7]
-
Hazard Identification: May cause skin, eye, and respiratory irritation.[8][9][10] Harmful if swallowed.[10][11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[8][12] Avoid breathing dust.[9] Wash hands thoroughly after handling.[8]
-
Storage: Keep container tightly closed in a dry and well-ventilated place.[12] Recommended storage is under an inert atmosphere at 2-8 °C.[4]
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes.[8][9] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]
-
In case of skin contact: Wash off with soap and plenty of water.[13]
-
If inhaled: Move person into fresh air.[13]
-
If swallowed: Rinse mouth with water and consult a physician.[13]
-
Conclusion
tert-Butyl (6-iodopyridin-2-yl)carbamate is a high-value, versatile building block for chemical synthesis. Its well-defined reactivity, particularly the orthogonal nature of the Boc-protected amine and the iodo-substituent, allows for its seamless integration into complex synthetic routes. The protocols and insights provided in this guide offer a robust framework for the successful synthesis, handling, and application of this key intermediate, empowering researchers to accelerate the discovery and development of novel chemical entities.
References
-
AK Scientific, Inc. (n.d.). Tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate Safety Data Sheet. Retrieved from
- Sigma-Aldrich. (2025). Safety Data Sheet.
-
PubChem. (n.d.). tert-Butyl (5-iodopyridin-2-yl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
- Chemtronics. (n.d.). MSDS of tert-butyl N-(4-chloro-3-iodopyridin-2-yl)carbamate.
-
PubChem. (n.d.). (6-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2025). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved from [Link]
- Google Patents. (n.d.). WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
-
PubChem. (n.d.). tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
- US EPA. (n.d.). Carbamic acid, N-butyl-, 3-iodo-2-propyn-1-yl ester - Substance Details.
-
PubChem. (n.d.). tert-Butyl carbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl N-(6-chloropyridin-2-yl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2022). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. Retrieved from [Link]
- University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Retrieved from a University of Windsor institutional repository.
- ResearchGate. (2011). Palladium-catalyzed alkyl-alkyl suzuki cross-couplings of primary alkyl bromides at room temperature.
-
PubMed. (n.d.). Preparation of oligodiazo compounds by using the suzuki coupling reaction and characterization of their photoproducts. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Retrieved from [Link]
- ResearchGate. (n.d.). General Suzuki Coupling of Heteroaryl Bromides by Using Tri-tert-Butylphosphine as a Supporting Ligand.
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. researchgate.net [researchgate.net]
- 3. (6-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester | C10H13IN2O2 | CID 24229165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 211029-67-3 | (3-Iodo-pyridin-4-YL)-carbamic acid tert-butyl ester - Synblock [synblock.com]
- 5. Preparation of oligodiazo compounds by using the suzuki coupling reaction and characterization of their photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. (3-IODO-PYRIDIN-4-YL)-CARBAMIC ACID TERT-BUTYL ESTER | 211029-67-3 [amp.chemicalbook.com]
- 10. tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate | C10H12ClIN2O2 | CID 53415320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. tert-Butyl (5-iodopyridin-2-yl)carbamate | C10H13IN2O2 | CID 17750156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. capotchem.cn [capotchem.cn]
